molecular formula C16H20ClNOS B12732674 Benzenemethanamine, N,N-dimethyl-2-((2-methoxyphenyl)thio)-, hydrochloride CAS No. 127905-70-8

Benzenemethanamine, N,N-dimethyl-2-((2-methoxyphenyl)thio)-, hydrochloride

Cat. No.: B12732674
CAS No.: 127905-70-8
M. Wt: 309.9 g/mol
InChI Key: HVHNQYAUEZFNRW-UHFFFAOYSA-N
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Description

Benzenemethanamine, N,N-dimethyl-2-((2-methoxyphenyl)thio)-, hydrochloride is a chemical compound with a complex structure that includes a benzenemethanamine core, dimethyl groups, and a methoxyphenylthio substituent. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N,N-dimethyl-2-((2-methoxyphenyl)thio)-, hydrochloride typically involves the reaction of benzenemethanamine with dimethylamine and 2-methoxyphenylthiol. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and automation ensures consistent quality and efficiency in the production process. The final product is often purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N,N-dimethyl-2-((2-methoxyphenyl)thio)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyphenylthio group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Benzenemethanamine, N,N-dimethyl-2-((2-methoxyphenyl)thio)-, hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N,N-dimethyl-2-((2-methoxyphenyl)thio)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, N,N-dimethyl-2-(phenyltelluro)-
  • Benzenemethanamine, N,N-dimethyl-2-(phenylthio)-
  • Benzenemethanamine, N,N-dimethyl-2-(2-methoxyphenyl)-
  • Benzenemethanamine, N,N-dimethyl-2-(2-chlorophenyl)thio-

Uniqueness

Benzenemethanamine, N,N-dimethyl-2-((2-methoxyphenyl)thio)-, hydrochloride is unique due to the presence of the methoxyphenylthio group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential therapeutic benefits.

Properties

CAS No.

127905-70-8

Molecular Formula

C16H20ClNOS

Molecular Weight

309.9 g/mol

IUPAC Name

1-[2-(2-methoxyphenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride

InChI

InChI=1S/C16H19NOS.ClH/c1-17(2)12-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)18-3;/h4-11H,12H2,1-3H3;1H

InChI Key

HVHNQYAUEZFNRW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1SC2=CC=CC=C2OC.Cl

Origin of Product

United States

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